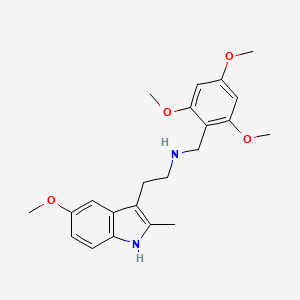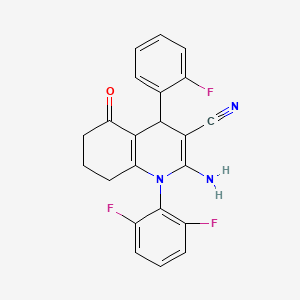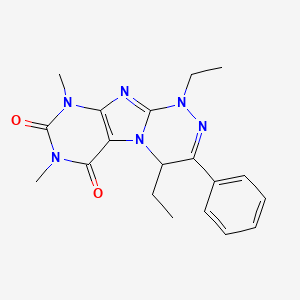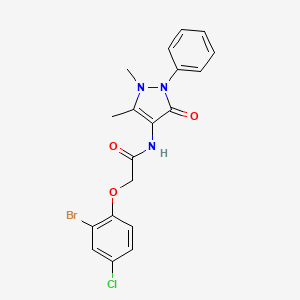
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of nitro groups at positions 4 and 6, a hydroxyl group at position 3, and a carboxylate ester group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzothiophene precursor, followed by esterification and hydroxylation reactions. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzothiophenes with various nucleophiles
科学的研究の応用
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The hydroxyl and carboxylate groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
Methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate: Similar structure but with only one nitro group.
Methyl 3-hydroxy-1-benzothiophene-2-carboxylate: Lacks nitro groups, making it less reactive.
Methyl 4,6-dinitro-1-benzothiophene-2-carboxylate: Lacks the hydroxyl group, affecting its chemical properties.
Uniqueness
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity
特性
分子式 |
C10H6N2O7S |
|---|---|
分子量 |
298.23 g/mol |
IUPAC名 |
methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6N2O7S/c1-19-10(14)9-8(13)7-5(12(17)18)2-4(11(15)16)3-6(7)20-9/h2-3,13H,1H3 |
InChIキー |
RVEUEHXRASBOTE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B15005993.png)
![3-(4-Ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B15005999.png)
![4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15006006.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B15006018.png)
![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)


![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)


